molecular formula C12H15NO3 B2534307 Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1822844-61-0

Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate

Cat. No. B2534307
CAS RN: 1822844-61-0
M. Wt: 221.256
InChI Key: SPFQXCNTSZHKDM-UHFFFAOYSA-N
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Description

“Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C12H15NO3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H15NO3 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, azetidines are known to participate in a variety of reactions. For instance, they can undergo [2 + 2] photocycloaddition reactions with imines, a process known as the aza Paternò–Büchi reaction .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 221.25 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved resources.

Scientific Research Applications

Synthesis of Novel Azetidine Analogs

Research indicates that Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate has been used in the synthesis of novel azetidine analogs. For instance, Soriano, Podraza, and Cromwell (1980) reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, using a process that involves benzylamine and yields 1-benzyl-2-carbomethoxy-4-methyl-azetidine (Soriano, Podraza, & Cromwell, 1980).

Practical Process for Azetidine Derivatives

Miller et al. (2003) described a practical and convenient synthesis of azetidine-3-carboxylic acid, which involved the high-yield cyclization of diethylbis(hydroxymethyl)malonate and benzylamine (Miller et al., 2003).

Development of S1P1 Agonists

Pan et al. (2013) discovered a series of alkoxyimino derivatives as S1P1 agonists through de novo design, which led to the development of compounds such as Siponimod, incorporating benzyl azetidine-3-carboxylic acid derivatives (Pan et al., 2013).

Synthesis of Tyrosyl Peptidomimetics

Mandal, Cabell, and McMurray (2005) explored the synthesis of tyrosyl peptidomimetics through the acid-catalyzed N(1)–C(4) ring opening of azetidine-2-ones, which involved benzyl-protected intermediates (Mandal, Cabell, & McMurray, 2005).

Enantioselective Biotransformations

Leng et al. (2009) demonstrated enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles, showing efficient production of azetidine-2-carboxylic acids and their amide derivatives with high enantiomeric excess (Leng et al., 2009).

Glycosidase Inhibitory Activity

Lawande et al. (2015, 2017) synthesized azetidine iminosugars from d-glucose, one of which exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger. This demonstrates the potential biological applications of compounds derived from this compound (Lawande et al., 2015) (Lawande et al., 2017).

Safety and Hazards

While specific safety and hazard information for “Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate” is not available, general safety measures for handling chemicals should be followed. These include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name

benzyl 2-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-8-11-6-7-13(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFQXCNTSZHKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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